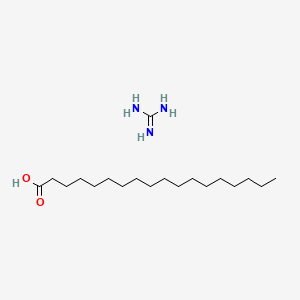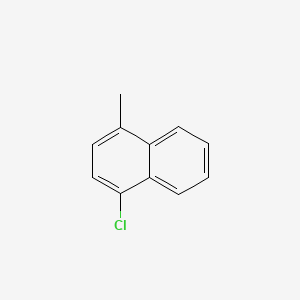
2-(2-Morpholinoethyl)isoindoline-1,3-dione
Vue d'ensemble
Description
“2-(2-Morpholinoethyl)isoindoline-1,3-dione” is a compound with the molecular formula C14H16N2O3 . It is not intended for human or veterinary use and is for research use only. This compound is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives usually involves the condensation of a phthalic anhydride with primary amines . In a study, seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using simple heating and relatively quick solventless reactions .
Molecular Structure Analysis
The molecular structure of “2-(2-Morpholinoethyl)isoindoline-1,3-dione” has been analyzed and documented . The compound has a molecular weight of 260.29 g/mol .
Chemical Reactions Analysis
The overall transformation involved in the synthesis of isoindoline-1,3-dione derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 412.1±30.0 °C at 760 mmHg, and a flash point of 203.0±24.6 °C . It has 5 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .
Applications De Recherche Scientifique
Pharmaceutical Synthesis
N-isoindoline-1,3-dione heterocycles, which include “2-(2-Morpholinoethyl)isoindoline-1,3-dione”, have gained significant attention for their potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied to unlock their potential as therapeutic agents .
Herbicides
These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application.
Colorants and Dyes
N-isoindoline-1,3-dione heterocycles have been used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 contribute to their color properties.
Polymer Additives
These compounds have found applications as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications.
Organic Synthesis
N-isoindoline-1,3-dione heterocycles are used in organic synthesis . They are involved in various synthetic strategies to access N-isoindoline-1,3-diones derivatives.
Photochromic Materials
These compounds have been used in the development of photochromic materials . Their unique chemical structure allows them to change color when exposed to light.
Antipsychotic Agents
Isoindolines and isoindoline-1,3-dione have shown potential as antipsychotic agents by modulating the dopamine receptor D3 .
Alzheimer’s Disease Treatment
The inhibition of β-amyloid protein aggregation by isoindoline-1,3-dione compounds indicates a potential capacity in the treatment of Alzheimer’s disease .
Mécanisme D'action
Target of Action
The primary target of 2-(2-Morpholinoethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.
Mode of Action
2-(2-Morpholinoethyl)isoindoline-1,3-dione interacts with the dopamine receptor D2, affecting its function . The compound acts as a ligand for the receptor, interacting with the main amino acid residues at its allosteric binding site . This interaction can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in.
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it is likely that it impacts dopaminergic signaling pathways . These pathways play a key role in various neurological processes, including motor control and reward mechanisms.
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds that includes 2-(2-morpholinoethyl)isoindoline-1,3-dione, have favorable pharmacokinetic properties .
Result of Action
One study found that a compound in the same family, when administered at a dose of 254 µmol/kg, was able to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that 2-(2-Morpholinoethyl)isoindoline-1,3-dione may have potential therapeutic effects in conditions related to dopaminergic dysfunction.
Propriétés
IUPAC Name |
2-(2-morpholin-4-ylethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13-11-3-1-2-4-12(11)14(18)16(13)6-5-15-7-9-19-10-8-15/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYIEFBIKQXUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354703 | |
| Record name | ST012869 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Morpholinoethyl)isoindoline-1,3-dione | |
CAS RN |
6820-90-2 | |
| Record name | ST012869 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



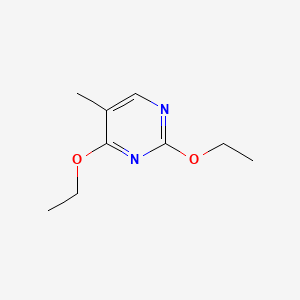
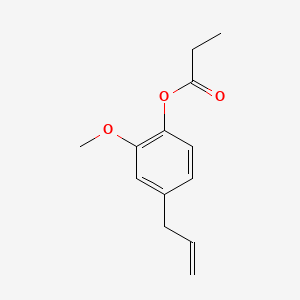
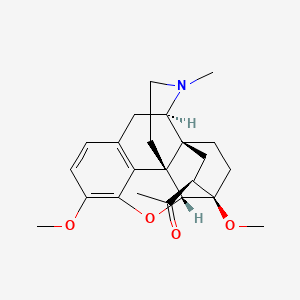
![[trans(trans)]-4-(4-Pentylcyclohexyl)-4'-(4-propylcyclohexyl)biphenyl](/img/structure/B1615414.png)
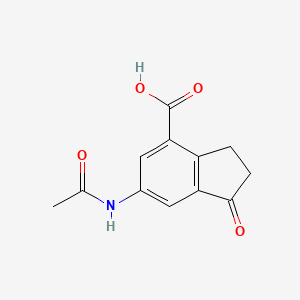

![N-(8-Aza-bicyclo[3.2.1]oct-3-yl)-acetamide](/img/structure/B1615422.png)
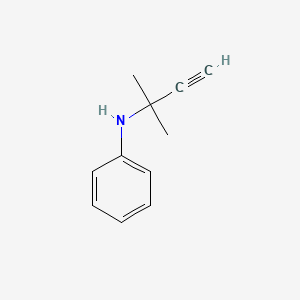
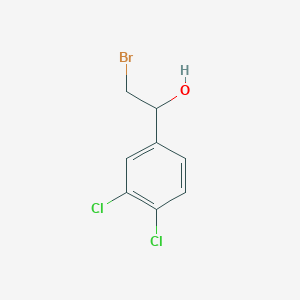

![3-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1615428.png)

